3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID
Overview
Description
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID is an organic compound with a complex structure, featuring both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the tert-butylbenzoyl group: This can be achieved through Friedel-Crafts acylation of tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The resulting 4-tert-butylbenzoyl chloride can be reacted with an amine to form the corresponding amide.
Coupling with cyclopentyloxyphenyl group: This step involves the use of Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets. It may act by:
Binding to enzymes: Inhibiting their activity by blocking the active site.
Modulating receptors: Altering the signaling pathways by binding to receptor sites.
Interacting with DNA: Affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-tert-butylbenzoyl)amino]-3-[4-hydroxyphenyl]propanoic acid
- 3-[(4-tert-butylbenzoyl)amino]-3-[4-methoxyphenyl]propanoic acid
- 3-[(4-tert-butylbenzoyl)amino]-3-[4-ethoxyphenyl]propanoic acid
Uniqueness
3-{[4-(TERT-BUTYL)BENZOYL]AMINO}-3-[4-(CYCLOPENTYLOXY)PHENYL]PROPANOIC ACID is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-3-(4-cyclopentyloxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c1-25(2,3)19-12-8-18(9-13-19)24(29)26-22(16-23(27)28)17-10-14-21(15-11-17)30-20-6-4-5-7-20/h8-15,20,22H,4-7,16H2,1-3H3,(H,26,29)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYFGUJAWZKFQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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